![molecular formula C20H42N2 B14624838 (E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene CAS No. 55705-60-7](/img/structure/B14624838.png)
(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene is an organic compound characterized by its unique diazene functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene typically involves the reaction of appropriate alkyl halides with hydrazine derivatives under controlled conditions. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps in the deprotonation of the hydrazine, allowing it to react with the alkyl halide to form the diazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are meticulously controlled to ensure high yield and purity of the product. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the diazene group into amines.
Substitution: The diazene group can participate in substitution reactions, where one of the alkyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often require the presence of a strong nucleophile and a suitable leaving group.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted diazene compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials where the diazene group imparts specific properties.
Wirkmechanismus
The mechanism by which (E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene exerts its effects involves the interaction of the diazene group with various molecular targets. The diazene group can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids, thereby affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: Another diazene compound with similar structural features but different substituents.
Hydrazobenzene: Contains a similar diazene group but with different alkyl groups attached.
Uniqueness
(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene is unique due to its specific alkyl substituents, which impart distinct chemical and physical properties compared to other diazene compounds. These properties make it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
55705-60-7 |
|---|---|
Molekularformel |
C20H42N2 |
Molekulargewicht |
310.6 g/mol |
IUPAC-Name |
bis(2,4-dimethyl-3-propan-2-ylpentan-3-yl)diazene |
InChI |
InChI=1S/C20H42N2/c1-13(2)19(14(3)4,15(5)6)21-22-20(16(7)8,17(9)10)18(11)12/h13-18H,1-12H3 |
InChI-Schlüssel |
USFSYPDQNVGGTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)C)(C(C)C)N=NC(C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)

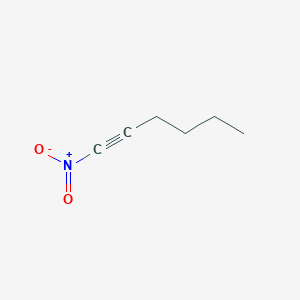
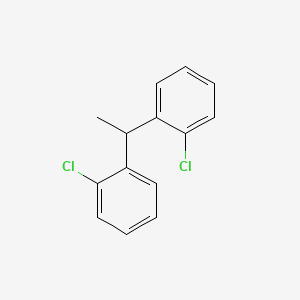
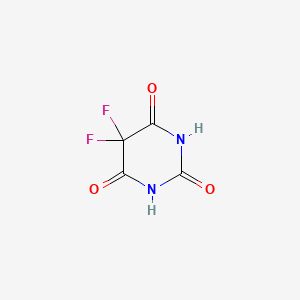

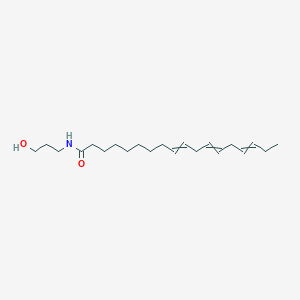
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
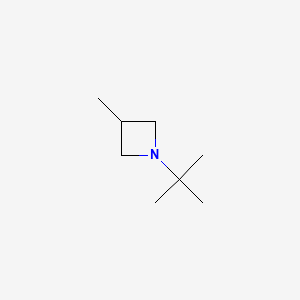
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
